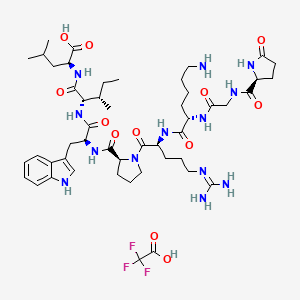

Xenopsin (TFA)

CAS No.:

Cat. No.: VC16685688

Molecular Formula: C49H74F3N13O12

Molecular Weight: 1094.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C49H74F3N13O12 |

|---|---|

| Molecular Weight | 1094.2 g/mol |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C47H73N13O10.C2HF3O2/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32;3-2(4,5)1(6)7/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51);(H,6,7)/t27-,31-,32-,33-,34-,35-,36-,39-;/m0./s1 |

| Standard InChI Key | XUPJYOOWESHRBF-QKHHBZEGSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4.C(=O)(C(F)(F)F)O |

Introduction

Chemical Composition and Structural Characteristics

Xenopsin (TFA) is an octapeptide with the molecular formula derived from its amino acid sequence and the TFA counterion. Its molecular weight is 1094.19 g/mol, as confirmed by high-resolution mass spectrometry . The peptide backbone consists of eight amino acids arranged in a specific order, which confers its biological activity. The SMILES notation for Xenopsin (TFA) is:

OC(C(F)(F)F)=O.O=C([C@H]1N(CCC1)C([C@H](CCCNC(N)=N)NC([C@H](CCCCN)NC(CNC([C@H]2NC(CC2)=O)=O)=O)=O)=O)N[C@H](C(N[C@@H]([C@@H](C)CC)C(N[C@H](C(O)=O)CC(C)C)=O)=O)CC3=CNC4=C3C=CC=C4 .

Table 1: Key Chemical Properties of Xenopsin (TFA)

The TFA moiety improves solubility and stability during synthesis and storage, a common practice in peptide chemistry . Structural analyses suggest that the peptide adopts a conformation that facilitates interaction with neurotensin receptors (NTS1/NTS2), though detailed crystallographic data remain limited .

Synthesis and Production

Xenopsin (TFA) is synthesized via solid-phase peptide synthesis (SPPS), a method widely used for producing short peptides with high purity . The process involves sequential coupling of protected amino acids to a resin-bound chain, followed by deprotection and cleavage. TFA serves dual roles: as a solvent during synthesis and as a deprotecting agent for tert-butoxycarbonyl (Boc) groups.

Key Steps in SPPS for Xenopsin (TFA):

-

Resin Activation: A Wang resin preloaded with the C-terminal amino acid is used.

-

Amino Acid Coupling: Each amino acid is added sequentially using coupling reagents like HBTU or HATU.

-

Deprotection: TFA removes Boc groups after each coupling step.

-

Cleavage and Precipitation: The peptide is cleaved from the resin using a TFA-based cocktail, then precipitated in cold ether.

-

Purification: Reverse-phase HPLC ensures >95% purity, critical for research applications .

Table 2: Synthesis Parameters for Xenopsin (TFA)

| Parameter | Condition |

|---|---|

| Coupling Reagent | HBTU/HATU with DIEA |

| Deprotection Agent | 20–50% TFA in dichloromethane |

| Cleavage Cocktail | TFA:Triisopropylsilane:H2O (95:2.5:2.5) |

| Purification Method | Reverse-phase HPLC (C18 column) |

Pharmacological Effects and Mechanism of Action

Xenopsin (TFA) exhibits dual functionality: gastric acid secretion inhibition and neurotensin receptor modulation. In vitro studies demonstrate its ability to reduce tetragastrin-induced gastric acid output by up to 60% in isolated stomach preparations . This effect is mediated through competitive inhibition at the gastrin receptor (CCK2R), though cross-reactivity with neurotensin receptors (NTS1/NTS2) has been observed .

Receptor Binding Profile:

-

NTS1 Affinity: Comparable to native neurotensin (NT) fragments, with IC50 values in the nanomolar range .

-

NTS2 Selectivity: Moderate selectivity observed in radioligand displacement assays .

Signaling Pathways Modulated:

-

MAPK/ERK Pathway: Activation leads to antiapoptotic effects in neuronal cells.

-

PI3K/Akt/mTOR: Involved in metabolic regulation and cell survival.

-

NF-κB: Suppression of pro-inflammatory cytokines in gastrointestinal tissues .

| Condition | Model | Dose | Efficacy (%) | Receptor Involved |

|---|---|---|---|---|

| Gastric Acid Secretion | Isolated rat stomach | 1 µM | 60 | CCK2R |

| Inflammatory Pain | CFA-induced (rat) | 0.1 mg/kg | 70 | NTS1 |

Recent Advances and Future Directions

Recent structural modifications, such as TMSAla substitution (inspired by neurotensin analogues), have improved Xenopsin (TFA)’s receptor affinity. Compound JMV2007, a silylated variant, demonstrated 3-fold higher NTS1 binding than the parent peptide in radioligand assays . Future research should focus on:

-

Clinical Translation: Phase I trials for GERD and chronic pain indications.

-

Structural Optimization: Enhancing metabolic stability via D-amino acid substitutions.

-

Targeted Delivery: Nanoparticle formulations for gastrointestinal-specific action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume